molecular formula C17H25ClN2O2 B2820729 1-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-2-phenylethanone hydrochloride CAS No. 1396781-80-8

1-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-2-phenylethanone hydrochloride

Cat. No.: B2820729
CAS No.: 1396781-80-8
M. Wt: 324.85
InChI Key: CSNMSJNTXAWGTF-UHFFFAOYSA-N
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Description

This compound is a piperazine derivative featuring a 2-cyclopropyl-2-hydroxyethyl substituent on the piperazine ring and a phenylethanone moiety.

Properties

IUPAC Name

1-[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]-2-phenylethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2.ClH/c20-16(15-6-7-15)13-18-8-10-19(11-9-18)17(21)12-14-4-2-1-3-5-14;/h1-5,15-16,20H,6-13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSNMSJNTXAWGTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CN2CCN(CC2)C(=O)CC3=CC=CC=C3)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-2-phenylethanone hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound features a complex structure characterized by a piperazine ring substituted with a cyclopropyl-hydroxyethyl group and a phenylethanone moiety. Its molecular formula is C15H22ClN2OC_{15}H_{22}ClN_2O with a molecular weight of approximately 284.81 g/mol. The structural uniqueness of this compound may contribute to its distinct biological properties.

The biological activity of this compound is believed to involve interactions with specific molecular targets, including:

  • Receptors : Potential modulation of neurotransmitter receptors, influencing various neurological pathways.
  • Enzymes : Inhibition or activation of enzymes related to inflammatory responses or pain pathways.

Antinociceptive Effects

Research indicates that the compound may exhibit antinociceptive properties, making it a candidate for pain management therapies. For instance, studies have shown that compounds with similar structures demonstrate significant analgesic effects in animal models, suggesting potential applications in treating chronic pain conditions.

Anti-inflammatory Properties

The compound's ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2) has been highlighted in various studies. COX inhibitors are crucial in reducing inflammation and pain, which positions this compound as a potential therapeutic agent for inflammatory diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

Compound NameStructural FeaturesBiological Activity
1-(4-Piperidinyl)-2-(3-methoxyphenyl)ethanonePiperidine ringAntidepressant activity
4-(Cyclopropylmethyl)piperazineLacks methoxy groupAnxiolytic effects
1-(4-Hydroxyethyl)piperazineSimilar piperazine structureNeuroprotective properties

The presence of the cyclopropyl and hydroxyethyl groups in the target compound may enhance its pharmacological profile compared to these analogs.

Case Studies and Research Findings

Several studies have explored the pharmacological effects of related compounds, providing insights into the biological activity of this compound:

  • Study on COX Inhibition : A series of derivatives were evaluated for their COX inhibitory activity, revealing that modifications in the phenolic structure significantly influenced efficacy. The introduction of specific substituents enhanced both in vitro and in vivo anti-inflammatory activities .
  • Analgesic Efficacy : In vivo models demonstrated that compounds structurally similar to the target compound exhibited notable analgesic effects, confirming its potential role in pain management therapies .
  • Neuroprotective Studies : Research indicated that piperazine derivatives could offer neuroprotective benefits, supporting further investigation into the neuropharmacological applications of this compound .

Scientific Research Applications

Table 1: Structural Features

FeatureDescription
Piperazine RingHeterocyclic structure contributing to pharmacodynamics
Cyclopropyl GroupProvides steric hindrance affecting binding dynamics
Phenyl MoietyEnhances interaction with biological targets

The biological activity of 1-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-2-phenylethanone hydrochloride is hypothesized to involve interactions with various molecular targets, including:

Neurotransmitter Receptors : Potential modulation of serotonin and dopamine receptors may influence mood and behavior.

Enzymatic Pathways : Involvement in metabolic pathways through enzyme inhibition or activation.

Antidepressant Activity

Research indicates that piperazine derivatives can exhibit antidepressant effects. Compounds with similar structures have shown efficacy in animal models of depression by modulating neurotransmitter levels.

Analgesic Properties

Studies suggest that derivatives containing the cyclopropyl group exhibit analgesic effects. These compounds may interact with pain pathways, providing relief in inflammatory conditions.

Table 2: Comparative Biological Activities of Similar Compounds

Compound NameBiological Activity
1-(4-(2-Hydroxyethyl)piperazin-1-yl)naphthaleneAntidepressant
2-(Cyclopropylmethyl)-piperazineAnalgesic
4-(2-Methylpiperidin-1-yl)naphthaleneAntipsychotic

Case Study 1: Neuropharmacological Assessment

A study assessed the neuropharmacological profile of a related piperazine derivative in rodent models. The results indicated significant reductions in anxiety-like behaviors, suggesting that similar compounds may exert anxiolytic effects through modulation of GABAergic systems.

Case Study 2: In Vitro Enzyme Inhibition

Another study evaluated the enzyme inhibition capabilities of piperazine derivatives against certain kinases involved in cancer pathways. The findings revealed that these compounds could inhibit key enzymes, suggesting potential applications in cancer therapy.

Comparison with Similar Compounds

Substituent Analysis of Piperazine Derivatives

The following table summarizes key structural differences and similarities between the target compound and related piperazine-based molecules:

Compound Name CAS Number Key Substituents Molecular Formula Molecular Weight (g/mol) Pharmacological Relevance
1-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-2-phenylethanone HCl Not provided - Piperazine with 2-cyclopropyl-2-hydroxyethyl group
- 2-Phenylethanone
C₁₇H₂₃ClN₂O₂ (estimated*) ~334.8 (estimated*) Likely CNS or receptor-targeting agent (inferred from analogs)
1-(3-Chlorophenyl)piperazine Hydrochloride 13078-15-4 - 3-Chlorophenyl on piperazine C₁₀H₁₃Cl₂N₂ 239.14 Intermediate for antipsychotics (e.g., Aripiprazole impurities)
2-Chloro-1-(4-isopropyl-piperazin-1-yl)-ethanone HCl Not provided - 4-Isopropyl-piperazine
- 2-Chloroethanone
C₉H₁₈Cl₂N₂O 261.17 Alkylating agent or intermediate in synthesis
1-(4-Fluorophenyl)(piperazin-1-yl)methanone HCl 105078-29-3 - 4-Fluorophenyl-methanone
- Piperazine
C₁₁H₁₂ClFN₂O 242.68 Potential serotonin/dopamine receptor ligand
1-{1-[2-Hydroxy-3-(piperazin-1-yl)propyl]-2,4-dimethyl-1H-pyrrol-3-yl}ethan-1-one Dihydrochloride 1185294-24-9 - Piperazine with hydroxypropyl-pyrrole substituent C₁₅H₂₆Cl₂N₃O₂ 315.84 Unknown, but pyrrole-piperazine hybrids are explored in CNS drugs

*Note: Molecular weight and formula for the target compound are estimated based on structural analogs.

Functional Group Impact on Properties

Cyclopropyl vs. Cyclopropane rings are known to reduce cytochrome P450-mediated oxidation . In contrast, chlorophenyl (CAS 13078-15-4) or fluorophenyl (CAS 105078-29-3) groups in analogs prioritize aromatic interactions with receptors, such as dopamine D₂ or serotonin 5-HT₁A .

Ketone Position and Linker Length: The 2-phenylethanone moiety in the target compound provides a rigid, planar structure that may favor π-π stacking in receptor binding. This differs from methanone-linked fluorophenyl analogs (CAS 105078-29-3), where the ketone is directly attached to the piperazine, shortening the linker . Compounds with longer linkers (e.g., butanone in ) exhibit varied conformational flexibility, impacting target selectivity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-2-phenylethanone hydrochloride, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, including nucleophilic substitution to functionalize the piperazine ring and subsequent coupling with phenylethanone derivatives. Key steps include:

  • Piperazine Functionalization : Introduce the 2-cyclopropyl-2-hydroxyethyl group via alkylation or Mitsunobu reactions under anhydrous conditions (e.g., using DMF as solvent at 60–80°C) .
  • Final Coupling : React the functionalized piperazine with 2-phenylethanone precursors in the presence of a coupling agent like EDC/HOBt.
  • Critical Parameters : Temperature (maintained at 0–5°C during sensitive steps), pH (neutral to slightly basic), and stoichiometric ratios (1:1.2 for piperazine:phenylethanone) are crucial for minimizing byproducts .

Q. How is the structural integrity of this compound validated, and which analytical techniques are most reliable?

  • Methodological Answer :

  • X-ray Crystallography : Determines absolute configuration and confirms stereochemistry, especially for the cyclopropyl and hydroxyethyl groups .
  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR identify proton environments (e.g., piperazine N–CH2_2 peaks at δ 2.5–3.5 ppm) and carbon backbone .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 375.2) and detects impurities .

Q. What are the primary biological targets of this compound, and how are in vitro assays designed to evaluate its activity?

  • Methodological Answer :

  • Target Identification : Computational docking (e.g., AutoDock Vina) predicts affinity for receptors like serotonin (5-HT1A_{1A}) or enzymes (e.g., cyclooxygenase-2) .
  • Assay Design :
  • Enzyme Inhibition : Measure IC50_{50} using fluorogenic substrates in COX-2 inhibition assays (λex_{ex}em_{em} = 535/587 nm) .
  • Cell-Based Assays : Evaluate anti-inflammatory activity in LPS-stimulated macrophages via TNF-α ELISA .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. neuroactive effects) across studies?

  • Methodological Answer :

  • Mechanistic Profiling : Use transcriptomics (RNA-seq) to identify differentially expressed genes in treated vs. untreated cells, clarifying pathway-specific effects .
  • Selectivity Screening : Compare binding affinities across receptor panels (e.g., CEREP’s Psychoactive Drug Screening Program) to rule off-target interactions .
  • Dose-Response Analysis : Establish biphasic effects (e.g., pro-inflammatory at low doses vs. inhibitory at high doses) using sigmoidal curve fitting .

Q. What computational strategies are employed to model structure-activity relationships (SAR) for piperazine derivatives like this compound?

  • Methodological Answer :

  • QSAR Modeling : Use descriptors like logP, polar surface area, and Hammett constants to correlate substituent effects (e.g., cyclopropyl hydrophobicity) with bioactivity .
  • Molecular Dynamics (MD) : Simulate ligand-receptor binding stability (e.g., 100-ns trajectories in GROMACS) to assess conformational flexibility .
  • Pharmacophore Mapping : Identify critical interaction points (e.g., hydrogen bonding by the hydroxyethyl group) using Schrödinger’s Phase .

Q. What are the challenges in assessing the pharmacokinetic (PK) profile of this compound, and how are they addressed?

  • Methodological Answer :

  • Metabolic Stability : Incubate with liver microsomes (human or rat) and quantify parent compound loss via LC-MS/MS .
  • Blood-Brain Barrier (BBB) Penetration : Predict using in vitro PAMPA-BBB assays (Pe > 4.0 × 106^{-6} cm/s indicates high permeability) .
  • CYP Inhibition : Screen against CYP3A4 and CYP2D6 isoforms to assess drug-drug interaction risks .

Q. How do stereochemical variations (e.g., hydroxyethyl group configuration) impact biological activity?

  • Methodological Answer :

  • Enantiomeric Resolution : Separate R/S isomers via chiral HPLC (e.g., Chiralpak AD-H column, hexane:isopropanol 90:10) .
  • Biological Testing : Compare IC50_{50} values of isolated enantiomers in target assays. For example, the R-configuration may show 10-fold higher COX-2 inhibition than S .

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